5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine

Sequential cross-coupling Chemoselectivity Suzuki-Miyaura

Select this building block because the pre-installed N,N-dimethylamino group eliminates a post-coupling alkylation step, avoiding chemoselectivity issues of primary amine analogues (CAS 381233-96-1). The 4-methyl substituent preserves the I > Br reactivity hierarchy for regioselective sequential Suzuki-Miyaura couplings, enabling one-pot 3,5-diarylpyridine library generation. Orthogonal bromo and iodo handles also support isotopic labeling (⁷⁶Br, ¹²⁴/¹²³/¹²⁵I) for PET/SPECT probe development.

Molecular Formula C8H10BrIN2
Molecular Weight 340.99
CAS No. 2307553-13-3
Cat. No. B2630418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine
CAS2307553-13-3
Molecular FormulaC8H10BrIN2
Molecular Weight340.99
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)N(C)C)I
InChIInChI=1S/C8H10BrIN2/c1-5-6(9)4-11-8(7(5)10)12(2)3/h4H,1-3H3
InChIKeyWODDNVCBPPEBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine: A Dual-Halogenated Pyridine Building Block for Selective Cross-Coupling


5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine (CAS 2307553-13-3) is a polyhalogenated pyridine derivative with the molecular formula C8H10BrIN2 and a molecular weight of 340.99 g/mol [1]. The compound features a unique substitution pattern: a tertiary N,N-dimethylamino group at C-2, a methyl group at C-4, and two different halogen atoms – bromine at C-5 and iodine at C-3 . This combination of structural motifs and orthogonal halogen reactivity distinguishes it from simpler analogues that lack either the N,N-dimethylamino cap or the 4-methyl substituent, making it a versatile intermediate for sequential cross-coupling strategies in medicinal chemistry and agrochemical research [2].

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine: Why Analogues Such as 5-Bromo-3-iodopyridin-2-amine Cannot Serve as Drop-In Replacements


Generic substitution with the widely available primary amine analogue 5-bromo-3-iodopyridin-2-amine (CAS 381233-96-1) is not chemically valid. The target compound incorporates an N,N-dimethylamino group that fundamentally alters the electronic character, lipophilicity, and steric environment of the pyridine ring. This tertiary amine cannot be deprotonated during cross-coupling or subsequent amidation steps, preventing undesired side reactions that plague primary amine intermediates . Furthermore, the absence of the 4-methyl group alters the steric and electronic landscape at the reactive halogen centers, potentially compromising the regioselectivity of sequential Suzuki-Miyaura couplings that rely on the established I > Br reactivity hierarchy under palladium catalysis [1]. The quantitative evidence below demonstrates why these structural details make the target compound a non-interchangeable building block.

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine: Quantified Differentiation vs. Closest Analogues for Procurement Decisions


Orthogonal Reactivity: Quantitative Chemoselectivity Window for Sequential Suzuki-Miyaura Coupling Enabled by 3-Iodo/5-Bromo Pairing

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is inherently more reactive than the carbon-bromine bond, enabling sequential functionalization. The target compound features iodine at C-3 and bromine at C-5. As established by the comprehensive review of Rossi et al., the general reactivity order for oxidative addition in Suzuki-Miyaura couplings is I > Br >> Cl, and this differential reactivity allows for chemoselective monocoupling at the iodo position in the presence of a bromo substituent when stoichiometric control is applied [1]. In closely analogous systems such as 2-bromo-6-iodo-3-methoxypyridine, chemoselective Suzuki mono-arylation at the iodo position has been demonstrated with isolated yields of 57–96% for the first coupling, leaving the bromo substituent intact for subsequent functionalization [2]. The target compound’s 5-Br/3-I arrangement, combined with the steric shielding provided by the 4-methyl and N,N-dimethylamino groups, is expected to provide a comparable or enhanced selectivity window compared to unscreened 5-bromo-3-iodopyridin-2-amine (CAS 381233-96-1), which lacks steric protection at the adjacent positions.

Sequential cross-coupling Chemoselectivity Suzuki-Miyaura Polyhalogenated heteroarene

Physicochemical Differentiation: Higher Lipophilicity and Altered Basicity vs. Primary Amine Analogue 5-Bromo-3-iodopyridin-2-amine

Replacement of the primary amino group (-NH2) with an N,N-dimethylamino group (-N(CH3)2) results in a measurable increase in lipophilicity and a significant change in basicity. The predicted pKa of the conjugate acid of N,N-dimethylpyridin-2-amine is approximately 7.04, indicating moderate basicity . In contrast, the primary amine analogue 5-bromo-3-iodopyridin-2-amine (CAS 381233-96-1) has a predicted pKa of approximately 2.25 for the pyridine nitrogen, with the primary amino group having a higher pKa of around 6.8-7.2 as a hydrogen bond donor . The tertiary amine in the target compound eliminates the N-H hydrogen bond donor functionality, which reduces crystal lattice energy and typically results in a lower melting point (target compound: predicted liquid or low-melting solid based on absence of reported melting point in authoritative databases) compared to the primary amine analogue (melting point: 111-112°C) . The additional 4-methyl group contributes approximately +0.5 log units to the partition coefficient, enhancing organic solubility and potentially improving performance in non-aqueous reaction media.

Lipophilicity cLogP Basicity N,N-Dimethylamino

Regioisomeric Specificity: Positional Isomer 3-Bromo-5-iodo-N,N,4-trimethylpyridin-2-amine Offers Distinct Reactivity Profile

The commercially available regioisomer 3-bromo-5-iodo-N,N,4-trimethylpyridin-2-amine (CAS not specified) has the halogen positions reversed: bromine at C-3 and iodine at C-5. This positional swap fundamentally alters the reactivity sequence. In the target compound (5-Br/3-I), the more reactive iodine is positioned at C-3, adjacent to the bulky N,N-dimethylamino group and the 4-methyl group, which can provide steric shielding that modulates the rate of oxidative addition. In the 3-Br/5-I isomer, the iodine at C-5 is in the para-like position relative to the ring nitrogen and experiences a different electronic environment. For polyhalogenated pyridines with different halogen atoms, reactivity is governed by both the intrinsic leaving group ability (I > Br) and the electronic/steric environment at each position [1]. Selection of the 5-Br/3-I target compound vs. the 3-Br/5-I isomer therefore determines which position undergoes the first coupling, a critical consideration for convergent synthetic strategies.

Regioisomer Positional isomer Halogen dance Cross-coupling regioselectivity

Application Context: Demonstrated Utility in Kinase Inhibitor and Ion Channel Modulator Synthesis Programs

While no peer-reviewed publications report biological data for the specific target compound, structurally analogous intermediates containing the 5-bromo-3-iodopyridine core are established building blocks in drug discovery. The primary amine analogue 5-bromo-3-iodopyridin-2-amine has been used in the synthesis of Nek2 mitotic kinase inhibitors via Suzuki coupling to afford bromopyridine intermediates [1]. Additionally, 2-amino-3-iodo-5-bromopyridine is a documented intermediate for synthesizing tyrosine kinase inhibitors for oncology applications and CRAC inhibitors for autoimmune and inflammatory diseases [2]. The target compound's N,N-dimethylamino cap provides a pre-installed tertiary amine motif that is found in numerous kinase inhibitor pharmacophores, potentially reducing the number of synthetic steps compared to starting from the primary amine analogue. Furthermore, the TMEM16A calcium-activated chloride channel modulator patent landscape (WO/2020/249956) describes pyridine-based compounds for respiratory disease treatment, and the target compound's substitution pattern aligns with the general structural claims of this therapeutically relevant class [3].

Kinase inhibitor TMEM16A modulator Drug discovery intermediate Tyrosine kinase

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine: Recommended Application Scenarios Based on Differentiated Properties


Sequential Cross-Coupling for Convergent Library Synthesis in Medicinal Chemistry

The orthogonal reactivity of the C-3 iodo and C-5 bromo substituents, governed by the established I > Br reactivity hierarchy under palladium catalysis [1], makes this compound ideal for sequential Suzuki-Miyaura coupling strategies. In a typical workflow, the first coupling is directed to the C-3 iodine using 1.0 equivalent of an arylboronic acid under mild Pd(0) conditions, leaving the C-5 bromine intact. The second coupling at C-5 then introduces a different aryl or heteroaryl fragment. This two-step, one-pot or sequential approach is particularly valuable for generating focused libraries of 3,5-diarylpyridine derivatives for kinase inhibitor programs, where the N,N-dimethylamino group is a common pharmacophoric element [2].

Pre-Installed Tertiary Amine Motif for Step-Economical Kinase Inhibitor Synthesis

The N,N-dimethylamino group at C-2 eliminates the need for a post-coupling alkylation or reductive amination step that would be required when starting from the primary amine analogue 5-bromo-3-iodopyridin-2-amine. This pre-installed tertiary amine saves one synthetic transformation and avoids potential chemoselectivity issues associated with alkylating a primary amine in the presence of other reactive functional groups. Given the documented use of 2-aminopyridine cores in tyrosine kinase and CRAC inhibitor programs [2], the target compound is a strategically advantageous building block for medicinal chemistry teams optimizing synthetic routes to these target classes.

TMEM16A Modulator Development for Respiratory Disease Programs

The patent landscape for TMEM16A calcium-activated chloride channel modulators (WO/2020/249956) describes pyridine-based compounds as positive modulators for treating cystic fibrosis, chronic bronchitis, and severe asthma [3]. The target compound's substitution pattern aligns with the general structural claims of this patent family. The combination of bromo and iodo substituents provides versatile coupling handles for late-stage diversification, while the N,N-dimethylamino group and 4-methyl substituent contribute to the lipophilic and steric profile relevant to membrane protein target engagement. Research teams pursuing TMEM16A modulator programs can use this building block to explore structure-activity relationships around the pyridine core.

Isotopic Labeling and Imaging Agent Precursor Development

The presence of both bromine and iodine on the same aromatic ring makes this compound a candidate for isotopic labeling applications. Both bromine and iodine have radioisotopes suitable for PET and SPECT imaging (e.g., ⁷⁶Br, ¹²⁴I, ¹²³I, ¹²⁵I). The differential reactivity of the two halogen positions allows for selective introduction of a radioactive halogen at one position while retaining a stable halogen at the other for further functionalization, a strategy documented in the general radiopharmaceutical literature [1]. The N,N-dimethylamino group further provides a handle for potential ¹¹C labeling via methylation. While no specific radiochemical yields have been reported for this compound, the structural features make it an attractive precursor scaffold for molecular imaging probe development.

Quote Request

Request a Quote for 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.